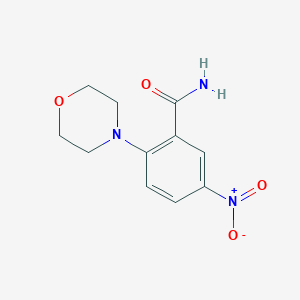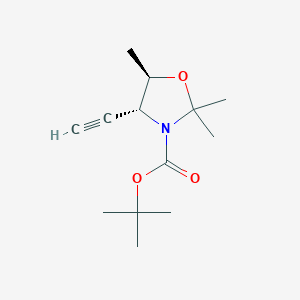![molecular formula C20H18FN3O5S B2431087 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 893935-05-2](/img/structure/B2431087.png)
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H18FN3O5S and its molecular weight is 431.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Computational and Pharmacological Potential of Heterocyclic Compounds
Research has been conducted on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, which share a structural resemblance to the compound . These studies include docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The investigations extended to evaluating these compounds for toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Such studies highlight the multifaceted applications of heterocyclic compounds in drug design and discovery, suggesting that similar research could explore the therapeutic and biological activities of the compound of interest (Faheem, 2018).
Radioligands for Imaging
Another area of research involves the synthesis and application of selective ligands, such as DPA-714, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This work emphasizes the compound's potential use in diagnostic imaging, specifically for neurological conditions. The synthesis process, involving a fluorine atom for labeling with fluorine-18, illustrates the compound's applicability in developing radioligands for PET imaging, suggesting a pathway for the use of related compounds in medical diagnostics (Dollé et al., 2008).
Antioxidant Activity of Coordination Complexes
The antioxidant activity of coordination complexes constructed from pyrazole-acetamide derivatives, including a focus on hydrogen bonding's effect on the self-assembly process, represents another scientific research application. These findings can inform the development of antioxidant agents, with potential relevance to the study compound's structure and activities in similar chemical contexts (Chkirate et al., 2019).
Development of Novel Antipsychotic Agents
Further investigations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reveal potential applications as novel antipsychotic agents. These studies underscore the therapeutic potential of pyrazole derivatives in treating psychiatric disorders, which may extend to the compound given its structural similarities to the researched molecules (Wise et al., 1987).
Herbicidal Activity of Pyrazole Derivatives
Lastly, the herbicidal activity of substituted phenyl pyrazole derivatives offers insight into the compound's potential agricultural applications. By examining the inhibitory effects on weed growth, this research area opens up possibilities for developing novel herbicides based on the structural framework of heterocyclic compounds, including the compound of interest (Zhou et al., 2010).
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S/c1-28-15-6-8-16(9-7-15)29-10-19(25)22-20-17-11-30(26,27)12-18(17)23-24(20)14-4-2-13(21)3-5-14/h2-9H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRCGWSSGKORNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2431004.png)
![5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2431005.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)naphthalene-1-sulfonamide](/img/structure/B2431010.png)

![8-(2-(diethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431012.png)
![3-(4-Methylphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2431013.png)
![N-(2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2431014.png)





![2-(methoxymethyl)-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2431025.png)
